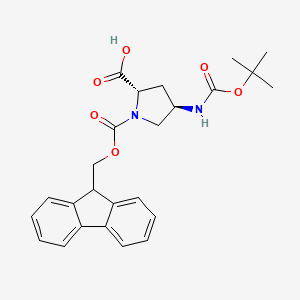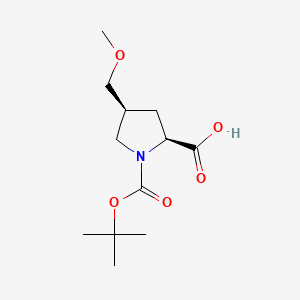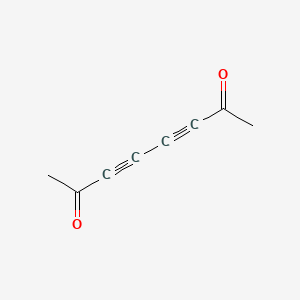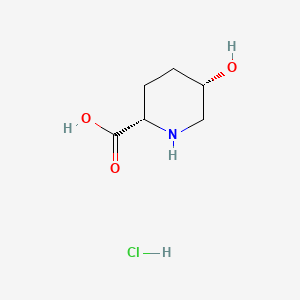![molecular formula C7H7N3O B591670 (3H-Imidazo[4,5-b]piridin-5-il)metanol CAS No. 1352911-89-7](/img/structure/B591670.png)
(3H-Imidazo[4,5-b]piridin-5-il)metanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3H-Imidazo[4,5-b]pyridin-5-yl)methanol is a heterocyclic compound with the molecular formula C7H7N3O and a molecular weight of 149.15 g/mol . This compound is characterized by an imidazo[4,5-b]pyridine core structure, which is fused with a methanol group at the 5-position.
Aplicaciones Científicas De Investigación
(3H-Imidazo[4,5-b]pyridin-5-yl)methanol has a wide range of applications in scientific research:
Mecanismo De Acción
Target of Action
Related compounds, such as imidazo[4,5-b]pyridine derivatives, have been found to exhibit antimicrobial features . They have also been associated with the inhibition of intracellular Akt activation and its downstream target (PRAS40) in vitro .
Mode of Action
It is known that the compound’s tautomeric form present in the imidazo[4,5-b]pyridine skeletons diversifies the system . The condensation of 6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine with 1.2 equivalents of alkyl halides under phase transfer catalysis conditions leads to effects on two positions: the nitrogen at position 3 (N3) and at position 4 (N4) .
Biochemical Pathways
Related compounds have been found to activate nuclear factor kappa-light-chain-enhancer of activated b cells (nf-kappab) through the process of phosphorylation .
Result of Action
Related compounds have been found to effectively inhibit microtubule assembly formation in du-145 .
Action Environment
It is known that the compound should be stored in an inert atmosphere at room temperature for optimal stability .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (3H-Imidazo[4,5-b]pyridin-5-yl)methanol typically involves the reaction of pyridine-2,3-diamine with lactic acid . The reaction proceeds through a series of steps, including nucleophilic substitution and cyclization, to form the desired imidazo[4,5-b]pyridine ring system .
Industrial Production Methods: Industrial production methods for (3H-Imidazo[4,5-b]pyridin-5-yl)methanol often involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. Common methods include the Debus-Radiszewski synthesis and the Wallach synthesis .
Análisis De Reacciones Químicas
Types of Reactions: (3H-Imidazo[4,5-b]pyridin-5-yl)methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The imidazo[4,5-b]pyridine ring can be reduced under specific conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methanol group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides and bases are commonly employed.
Major Products Formed:
Oxidation: Formation of aldehydes and carboxylic acids.
Reduction: Formation of reduced imidazo[4,5-b]pyridine derivatives.
Substitution: Formation of substituted imidazo[4,5-b]pyridine derivatives.
Comparación Con Compuestos Similares
- (3H-Imidazo[4,5-b]pyridin-2-yl)methanol
- (3H-Imidazo[4,5-c]pyridin-5-yl)methanol
- (3H-Imidazo[1,2-a]pyridin-5-yl)methanol
Comparison:
- Uniqueness: (3H-Imidazo[4,5-b]pyridin-5-yl)methanol is unique due to its specific substitution pattern and the presence of the methanol group at the 5-position, which imparts distinct chemical and biological properties .
- Properties: Compared to its analogs, this compound exhibits unique reactivity and potential therapeutic applications .
Propiedades
IUPAC Name |
1H-imidazo[4,5-b]pyridin-5-ylmethanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3O/c11-3-5-1-2-6-7(10-5)9-4-8-6/h1-2,4,11H,3H2,(H,8,9,10) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGQVZEDKIVMHEK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(N=CN2)N=C1CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
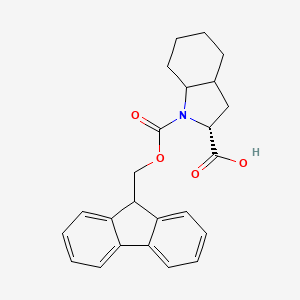
![Tert-butyl N-[(2S,3R,5R)-6-[[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-benzyl-3-[tert-butyl(dimethyl)silyl]oxy-6-oxo-1-phenylhexan-2-yl]carbamate](/img/structure/B591588.png)
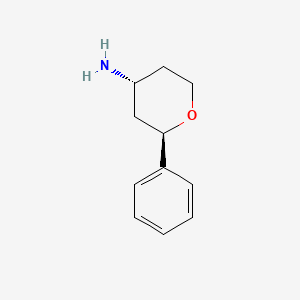
![(2R,4S)-5-([1,1'-biphenyl]-4-yl)-4-((tert-butoxycarbonyl)aMino)-2-Methylpentanoic acid](/img/structure/B591595.png)
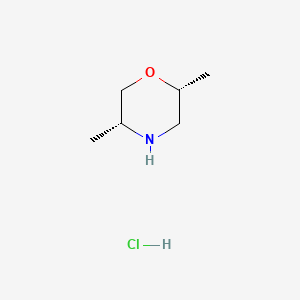
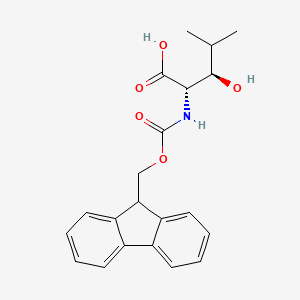

![(2S,3R,4S,5S,6R)-2-(3-(benzo[b]thiophen-2-ylmethyl)-4-fluorophenyl)-6-(hydroxymethyl)-2-methoxytetrahydro-2H-pyran-3,4,5-triol](/img/structure/B591602.png)
